1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride
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Overview
Description
“1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2580210-89-3 . It has a molecular weight of 207.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2.ClH/c1-10(2)7-9(8(11)12)5-3-4-6-9;/h3-7H2,1-2H3,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that similar compounds often undergo reactions typical of carboxylic acids and amines .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 207.7 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Antitumor and Antibacterial Properties
1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid; hydrochloride exhibits significant antitumor and antibacterial activities. Studies have shown that derivatives of this compound, such as 5-methylenecyclopentanone-3-carboxylic acid, display these properties, emphasizing its potential in antibiotic and cancer research (Umezawa & Kinoshita, 1957); (Kinoshita & Umezawa, 1959).
Enzymatic Substrate Synthesis
This compound is utilized in the efficient synthesis of various substituted amino acid derivatives, including enzymatic substrates like Fa-Met. The process leverages coupling reactions with methyl ester amino acids hydrochloride, demonstrating its applicability in enzymatic and biochemical research (Brunel, Salmi, & Letourneux, 2005).
Synthesis of Amino Amides and Amino Esters
The compound serves as a precursor in the synthesis of amino amides and amino esters, showcasing its versatility in creating compounds with potential anticonvulsant activities. This highlights its role in the development of new pharmacological agents (Arustamyan et al., 2019).
Bioconjugation Studies
It is instrumental in understanding the mechanisms of amide formation in bioconjugation processes. Studies involving this compound help unravel the complexities of biochemical interactions, particularly in aqueous media, which is crucial for biomedical research and drug development (Nakajima & Ikada, 1995).
Cytotoxicity Studies
This compound is part of a series demonstrating cytotoxic activity towards human cancer cell lines. Research in this area provides valuable insights into the development of new cancer treatments, exploring the potential of these compounds as therapeutic agents (Chen et al., 1994).
Carboxylic Acid Isostere Design
Its derivatives are used in designing potent thromboxane receptor antagonists. This application showcases its role in creating novel compounds with specific biological activities, contributing to drug discovery and development (Ballatore et al., 2011).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-[(dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10(2)7-9(8(11)12)5-3-4-6-9;/h3-7H2,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDGFOMLGWHZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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